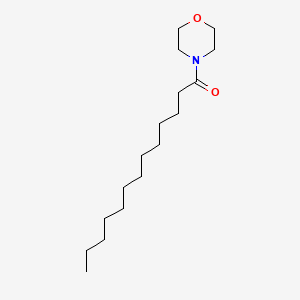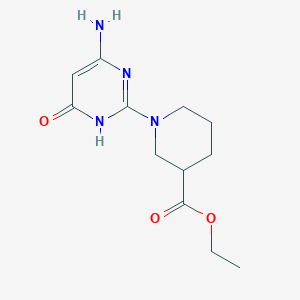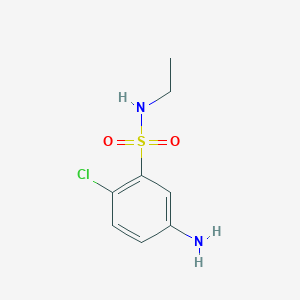
Morpholine, 4-tridecanoyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tridecanone, 1-(4-morpholinyl)- is an organic compound with the molecular formula C17H33NO2 and a molecular weight of 283.45 g/mol . This compound is characterized by the presence of a morpholine ring attached to a tridecanone backbone, making it a unique structure in organic chemistry.
準備方法
The synthesis of 1-Tridecanone, 1-(4-morpholinyl)- can be achieved through various synthetic routes. One common method involves the reaction of tridecanoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the condensation of tridecanone with morpholine under acidic conditions .
化学反応の分析
1-Tridecanone, 1-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted morpholine derivatives.
科学的研究の応用
1-Tridecanone, 1-(4-morpholinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
作用機序
The mechanism of action of 1-Tridecanone, 1-(4-morpholinyl)- involves its interaction with various molecular targets. The morpholine ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. This compound can also interact with cellular membranes, altering their fluidity and permeability, which can affect cellular processes such as signal transduction and ion transport .
類似化合物との比較
1-Tridecanone, 1-(4-morpholinyl)- can be compared with other similar compounds such as:
1-Tridecanone: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity and biological activity.
1-(4-Morpholinyl)ethanone: A smaller molecule with similar functional groups but different physical and chemical properties.
1-(4-Morpholinyl)decanone: A shorter chain analog with potentially different biological activities and solubility properties.
The uniqueness of 1-Tridecanone, 1-(4-morpholinyl)- lies in its combination of a long aliphatic chain with a morpholine ring, providing a balance of hydrophobic and hydrophilic properties that can be exploited in various applications.
特性
CAS番号 |
101831-42-9 |
|---|---|
分子式 |
C17H33NO2 |
分子量 |
283.4 g/mol |
IUPAC名 |
1-morpholin-4-yltridecan-1-one |
InChI |
InChI=1S/C17H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-17(19)18-13-15-20-16-14-18/h2-16H2,1H3 |
InChIキー |
LEHHXQAJLHGVBZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(=O)N1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-7-nonyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14086072.png)






![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086141.png)


![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate](/img/structure/B14086156.png)
![methyl (8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B14086157.png)


